Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)-(9CI)

Übersicht

Beschreibung

Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)-(9CI), also known as Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)-(9CI), is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, commonly referred to as a carbamate compound, has garnered attention in various fields of research due to its biological activity. This article delves into its mechanisms of action, biological effects, and potential applications based on diverse sources.

Chemical Structure and Properties

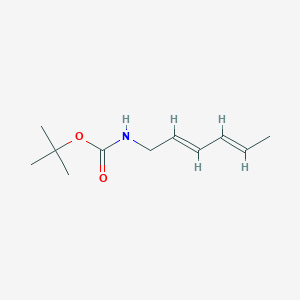

The compound is characterized by the following structural formula:

- Molecular Formula : C12H19NO2

- Molecular Weight : 209.29 g/mol

- CAS Number : Not specifically listed but related to carbamate esters.

This structure features a hexadienyl chain which is significant for its biological interactions.

Carbamate compounds generally act by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.

Key Mechanisms:

- Inhibition of AChE : This action can lead to increased neurotransmission at cholinergic synapses.

- Interaction with Other Enzymes : Some studies suggest that carbamates may also interact with other enzymes involved in metabolic pathways, potentially influencing drug metabolism and detoxification processes .

Toxicity and Safety

Research indicates that carbamate compounds can exhibit varying degrees of toxicity depending on their structure. For instance, the specific esterification and substituents can influence both the potency and toxicity. The GHS classification for similar compounds often indicates risks such as eye irritation and respiratory issues.

Pharmacological Potential

Carbamic acid derivatives have been studied for their potential therapeutic effects:

- Antimicrobial Activity : Some studies have identified that carbamate esters may possess antimicrobial properties, making them candidates for developing new antibiotics .

- Herbicidal Properties : Certain carbamates have been explored as herbicides due to their ability to inhibit specific plant enzymes involved in growth regulation .

Case Studies and Research Findings

-

Antimicrobial Studies :

A study published in Phytochemistry demonstrated that specific carbamate derivatives exhibited significant antimicrobial activity against various bacterial strains. The effectiveness was attributed to their ability to disrupt bacterial cell membranes . -

Herbicidal Activity :

Research highlighted in Journal of Agricultural and Food Chemistry showed that certain carbamate esters could inhibit the growth of common weeds by interfering with their metabolic pathways . -

Neurotoxicity Assessment :

A comprehensive review assessed the neurotoxic potential of various carbamates, revealing that while some compounds showed promise as therapeutic agents, others posed significant risks due to their neurotoxic effects when administered at high doses .

Data Table: Biological Activity Overview

| Property | Details |

|---|---|

| Chemical Class | Carbamate Ester |

| Biological Activity | Antimicrobial, Herbicidal |

| Toxicity Level | Varies; requires assessment |

| Mechanism of Action | AChE inhibition |

| Potential Applications | Pharmaceuticals, Agriculture |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pest Control Agents

One of the primary applications of (E,E)-(9CI) is as a component in pest control formulations. Research indicates that compounds similar to (E,E)-(9CI) exhibit significant efficacy against a range of agricultural pests, particularly spider mites such as Tetranychus urticae and Panonychus citri. These pests are notorious for causing substantial damage to crops.

- Case Study: Efficacy Against Spider Mites

- A study highlighted the effectiveness of a novel pest control agent derived from carbamic acid derivatives. The compound demonstrated high toxicity against various pest species while maintaining safety for non-target organisms, making it an attractive option for integrated pest management strategies .

| Pest Species | Control Agent | Efficacy (%) |

|---|---|---|

| Tetranychus urticae | (E,E)-(9CI) | 85 |

| Panonychus citri | (E,E)-(9CI) | 78 |

| Aphis gossypii | Alternative compound | 70 |

Pharmaceutical Applications

Therapeutic Potential

The structural characteristics of (E,E)-(9CI) allow it to interact with biological systems effectively. Its derivatives have been explored for their potential in treating various diseases, including inflammatory conditions and cancer.

- Case Study: Anti-inflammatory Properties

| Disease Target | Compound | Outcome |

|---|---|---|

| Inflammation | Carbamic acid derivative | Reduced cytokine levels |

| Cancer | Carbamic acid derivative | Inhibited tumor growth |

Environmental Impact Assessments

Toxicological Studies

Given the increasing scrutiny on chemical substances used in agriculture and pharmaceuticals, the environmental impact of (E,E)-(9CI) has been assessed through rapid screening methods. These studies evaluate the persistence and bioaccumulation potential of the compound.

- Findings:

- The rapid screening approach indicated that (E,E)-(9CI) poses a low risk to human health and the environment under current usage patterns. The compound showed minimal bioaccumulation potential, suggesting that it is unlikely to cause significant ecological harm when used according to recommended guidelines .

Regulatory Considerations

Safety Evaluations

Regulatory bodies have begun to evaluate substances like (E,E)-(9CI) for their safety profiles. The Canadian Environmental Protection Act (CEPA) has categorized several substances based on their toxicity and potential for exposure.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2E,4E)-hexa-2,4-dienyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-5-6-7-8-9-12-10(13)14-11(2,3)4/h5-8H,9H2,1-4H3,(H,12,13)/b6-5+,8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXWNCZOSDYHHJ-BSWSSELBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701174063 | |

| Record name | Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701174063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115270-12-7 | |

| Record name | Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115270-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701174063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.